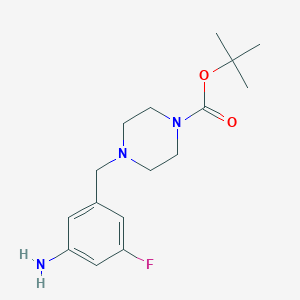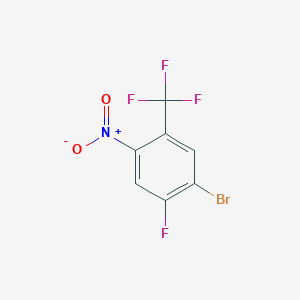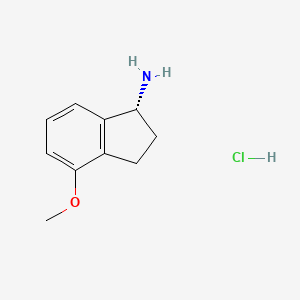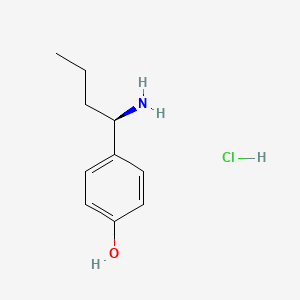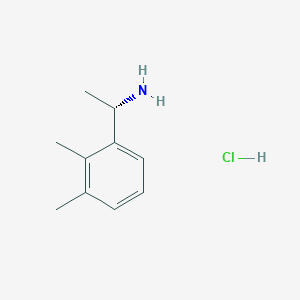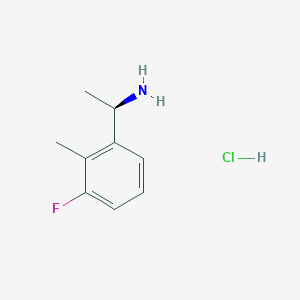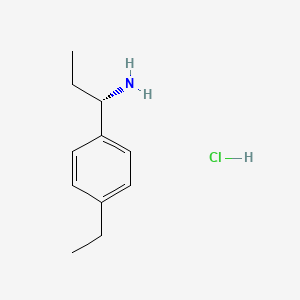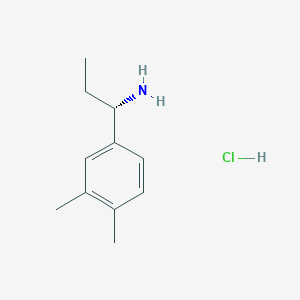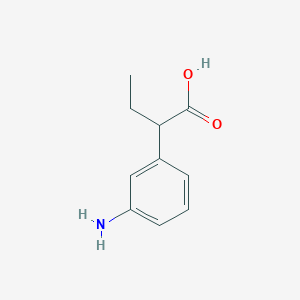
2-(3-Aminophenyl)butanoic acid
説明
2-(3-Aminophenyl)butanoic acid is a compound with the molecular weight of 179.22 . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of 2-(3-Aminophenyl)butanoic acid involves the electrochemical polymerization of 3-aminophenylboronic acid . This process is carried out in the presence of fluoride on the surface of single-walled carbon nanotubes .Molecular Structure Analysis
The InChI code for 2-(3-Aminophenyl)butanoic acid is1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) . This indicates that the compound has a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Physical And Chemical Properties Analysis
2-(3-Aminophenyl)butanoic acid is a powder that is stored at room temperature . Its melting point ranges from 165 to 170 degrees Celsius .科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives of 2-(3-Aminophenyl)butanoic acid, exploring their potential as antimicrobial agents. For instance, compounds containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties derived from this acid demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Biofuel Production
In biofuel research, pentanol isomers, which can be derived from microbial fermentations of amino acid substrates, have been identified as potential biofuels. Metabolic engineering approaches have been employed to enhance the production of these isomers, demonstrating the role of amino acid derivatives in sustainable energy solutions (Cann & Liao, 2009).
Organic Solar Cell Engineering
Derivatives of 2-(3-Aminophenyl)butanoic acid have been used in the molecular engineering of organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibited high conversion efficiencies, demonstrating the potential of these compounds in the development of efficient solar energy harvesting systems (Kim et al., 2006).
Antidiabetic Therapy
In the pursuit of new antidiabetic agents, derivatives of indolyl butanoic acid, a related compound, have been evaluated for their inhibitory effects on the α-glucosidase enzyme. Some derivatives exhibited potent inhibitory activities, suggesting their potential as lead molecules for antidiabetic therapy (Nazir et al., 2018).
Materials Science
In materials science, the exploration of novel polymeric materials for various applications has included the use of derivatives of 2-(3-Aminophenyl)butanoic acid. For example, phloretic acid, a naturally occurring phenolic compound, has been studied as a renewable alternative for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating the versatility of this chemical space in creating new materials (Trejo-Machin et al., 2017).
Corrosion Inhibition
Novel amino acid-based imidazolium zwitterions have been synthesized and characterized as effective corrosion inhibitors for mild steel. These inhibitors, derived from 2-(3-Aminophenyl)butanoic acid and related compounds, showcased high inhibition efficiency and provided insights into the adsorption behavior and reactivity of these molecules (Srivastava et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(3-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REULTXDITAVBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702784 | |
| Record name | 2-(3-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)butanoic acid | |
CAS RN |
21762-24-3 | |
| Record name | 2-(3-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




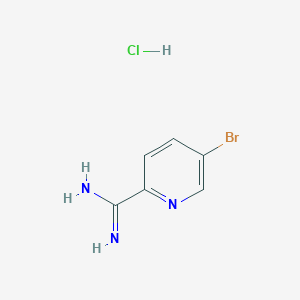
![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)
